The key features of the molecule include:
There is no current information available on the specific mechanism of action of (2-((Benzyl(methyl)amino)methyl)phenyl)boronic acid in biological systems.
Research has indicated that compounds containing boronic acids exhibit various biological activities, including:
The synthesis of (2-((Benzyl(methyl)amino)methyl)phenyl)boronic acid can be achieved through several methods:
(2-((Benzyl(methyl)amino)methyl)phenyl)boronic acid has several notable applications:
Studies on the interactions of (2-((Benzyl(methyl)amino)methyl)phenyl)boronic acid with biological targets are crucial for understanding its potential therapeutic effects. Interaction studies often focus on:
Several compounds share structural similarities with (2-((Benzyl(methyl)amino)methyl)phenyl)boronic acid, particularly those containing boronic acid groups or similar amine functionalities. Here are some comparable compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Phenylboronic Acid | Simple phenyl group attached to a boronic acid | Widely used in Suzuki coupling reactions |
| 4-Aminophenylboronic Acid | Amino group para to the boronic acid | Potential anti-cancer activity |
| Benzylboronic Acid | Benzyl group attached directly to boron | Useful in organic synthesis and sensor applications |
The uniqueness of (2-((Benzyl(methyl)amino)methyl)phenyl)boronic acid lies in its specific combination of a methylamino group and its ability to participate in diverse
The compound’s IUPAC name, 2-{[benzyl(methyl)amino]methyl}phenylboronic acid, reflects its hybrid aromatic-amine-boronic acid architecture. The phenyl ring is substituted at the ortho position with a boronic acid group and a benzyl(methyl)aminomethyl moiety. X-ray crystallography of analogous boronic acids reveals planar boronic acid groups with B–O bond lengths of approximately 1.36 Å, while the benzyl(methyl)amino group introduces stereoelectronic effects that influence solubility and reactivity.
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₅H₁₈BNO₂ | |
| Molecular weight | 255.12 g/mol | |
| Density | 1.2 ± 0.1 g/cm³ | |
| Boiling point | 354.0 ± 44.0 °C | |
| LogP | 0.46 | |
| Solubility | Soluble in DMSO, THF; limited in H₂O |
The boronic acid group confers moderate polarity, while the benzyl group enhances lipophilicity, facilitating membrane permeability in biological systems.
The discovery of boronic acids dates to 1860 when Edward Frankland first isolated ethylboronic acid [7]. However, the specific compound (2-((benzyl(methyl)amino)methyl)phenyl)boronic acid (CAS 209396-01-0) emerged much later as part of efforts to functionalize phenylboronic acids with nitrogen-containing groups. Early synthetic routes for analogous compounds involved bromomethylation of phenylboronic acid precursors followed by nucleophilic substitution with benzyl(methyl)amine [3]. This approach leveraged the reactivity of boronic acids in forming stable intermediates, a principle established in Michaelis and Becker’s 1880 synthesis of phenylboronic acid [3].
The compound’s structural novelty—a boronic acid group at the ortho position relative to a benzyl(methyl)aminomethyl substituent—enabled unique electronic and steric effects. These properties positioned it as a candidate for studying directed ortho-metalation reactions and dynamic covalent chemistry [5] [3].
(2-((Benzyl(methyl)amino)methyl)phenyl)boronic acid occupies a niche between simple arylboronic acids (e.g., phenylboronic acid) and multifunctional derivatives like 5-amino-2-(tert-butoxycarbonylamino)methylphenylboronic acid . Its key distinguishing features include:
| Property | Comparison to Standard Boronic Acids |
|---|---|
| Electronic Effects | Enhanced Lewis acidity due to electron-withdrawing benzyl(methyl)amino group [4] |
| Steric Profile | Bulky substituent restricts access to boron center, modulating reactivity [3] |
| Solubility | Limited aqueous solubility (hydrophobic benzyl group) [4] |
This compound has been instrumental in exploring boronate ester formation kinetics, particularly with 1,2-diols and 1,3-diols [3]. Its ability to form reversible covalent bonds aligns with broader research on dynamic combinatorial chemistry [5].
Despite advances, several hurdles persist:
Key unresolved questions include:
The Grignard reagent methodology represents one of the most established synthetic routes for preparing phenylboronic acids, including ortho-substituted derivatives [1] [2] [3]. This approach involves the reaction of organometallic reagents with trialkyl borates under controlled conditions.
The traditional synthesis utilizes phenylmagnesium bromide in combination with trimethyl borate to form phenylboronic esters, which are subsequently hydrolyzed to the corresponding boronic acids [1] [2]. The reaction proceeds through the formation of an intermediate ester, which is then converted to the final product through aqueous workup.
The general reaction sequence follows:
Recent developments have expanded the scope of Grignard-based boronic acid synthesis. Murphy and Singaram demonstrated that Grignard reagents react efficiently with pinacolborane at ambient temperatures in tetrahydrofuran to afford the corresponding pinacol boronate esters [3]. This methodology offers several advantages including mild reaction conditions and elimination of the need for cryogenic temperatures.
The reaction can be performed under Barbier conditions, where pinacolborane is added to the reaction flask prior to the formation of the Grignard reagent from the corresponding organic halide and magnesium metal [3]. This approach prevents Wurtz coupling side products from reactive halides such as benzylic and allylic halides.
An alternative approach involves the use of diisopropylaminoborane as a boron source. Aliphatic, aromatic, and heteroaromatic diisopropylaminoboranes are readily synthesized at ambient temperature by reaction of Grignard reagents with diisopropylaminoborane [4]. Simple acid hydrolysis of the product organodiisopropylaminoborane leads to the corresponding boronic acid in good to excellent yields.
| Method | Temperature | Solvent | Yield Range | Advantages |
|---|---|---|---|---|
| Classical Grignard-Borate | -78°C to RT | THF, Et₂O | 60-85% | Well-established, reliable |
| Pinacolborane Method | 0°C to RT | THF | 75-90% | Ambient conditions, no cryogenics |
| Aminoborane Route | 0°C | THF | 70-90% | Mild hydrolysis conditions |
Organolithium reagents provide an alternative approach to the synthesis of phenylboronic acids, particularly for substrates that are not compatible with Grignard conditions [5] [6]. The organolithium methodology offers enhanced reactivity and selectivity for certain transformations.
The standard organolithium methodology involves the reaction of organolithium compounds with trialkyl borates at low temperatures, typically -78°C, followed by hydrolytic workup [5]. This approach provides good yields for a variety of substituted phenylboronic acids, including ortho-substituted derivatives.
Organolithium compounds can be used for the homologation of boronic esters through a mechanism involving the formation of boron-ate complexes followed by migration of alkyl groups from boron to carbon [5] [6]. Computational studies have provided detailed mechanistic insights into these transformations, confirming a two-step mechanism with initial formation of a boron-ate complex followed by migration with loss of the leaving group.
| Parameter | Organolithium Method | Computational Findings |
|---|---|---|
| Temperature | -78°C to 0°C | Activation energy consistent with kinetics |
| Mechanism | Two-step process | Boron-ate complex formation confirmed |
| Selectivity | High for α-substituted products | Conformational effects important |
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, represent a powerful methodology for the synthesis of arylboronic acids and their derivatives [7] [8] [9]. These reactions offer excellent functional group tolerance and can be performed under relatively mild conditions.
The Suzuki-Miyaura reaction involves the coupling of aryl halides with arylboronic acids in the presence of palladium catalysts and base [7] [9]. This methodology has been extensively developed for the synthesis of biaryl compounds and can be adapted for the preparation of complex boronic acid derivatives.
For the synthesis of (2-((Benzyl(methyl)amino)methyl)phenyl)boronic acid, the Suzuki approach would involve coupling appropriately substituted aryl halides with boronic acid derivatives under palladium catalysis [10] [8].
Direct palladium-catalyzed borylation of aryl halides provides an efficient route to boronic esters [11]. This methodology involves the reaction of aryl halides with diboron reagents in the presence of palladium catalysts and base. The reaction typically proceeds under mild conditions and tolerates a wide range of functional groups.
| Catalyst System | Temperature | Base | Yield Range | Substrate Scope |
|---|---|---|---|---|
| Pd(OAc)₂/PPh₃ | 80-100°C | KOAc | 60-90% | Aryl bromides, chlorides |
| Pd₂(dba)₃/phosphine | 80-120°C | K₂CO₃ | 70-95% | Heteroaryl halides |
| PdCl₂/dppf | 100-120°C | Et₃N | 65-85% | Functionalized aromatics |
Reductive amination represents a versatile approach for the synthesis of aminomethyl-substituted phenylboronic acids [12] [13]. This methodology involves the condensation of aldehydes with amines in the presence of boronic acids, followed by reduction to yield the desired products.
The reductive amination approach can be employed in a three-component synthesis involving 2-formylphenylboronic acid, primary amines, and reducing agents [12]. This methodology allows for the introduction of various amino substituents in a single synthetic operation.
Reductive amination has been particularly useful for the functionalization of peptides with boronic acids [13]. The reaction of 2-formylphenylboronic acid with amine residues in peptides provides a method for introducing boronic acid functionality into complex biomolecules.
The alkylation of secondary amines with ortho-bromomethyl phenylboronic acid represents a direct approach to aminomethyl-substituted phenylboronic acids [13] [14]. This methodology provides excellent site-specificity and can be performed under mild conditions.
Solution-phase alkylation of secondary amines with ortho-bromomethyl phenylboronic acid has been demonstrated to provide high yields of the desired products [13]. The reaction is typically performed in acetonitrile-water mixtures with diisopropylethylamine as base.
Solid-phase alkylation methodologies have been developed for the introduction of boronic acids into peptides [13]. These approaches offer advantages in terms of purification and can be readily automated for combinatorial synthesis.
| Method | Solvent System | Base | Temperature | Yield Range |
|---|---|---|---|---|
| Solution-phase | MeCN/H₂O | DIPEA | RT | 60-85% |
| Solid-phase | DMF | DIPEA | RT | 55-75% |
Direct carbon-hydrogen borylation represents a modern approach to the synthesis of arylboronic esters [15]. This methodology involves the direct conversion of carbon-hydrogen bonds to carbon-boron bonds using transition metal catalysts.
Iridium-catalyzed borylation of aromatic carbon-hydrogen bonds provides a direct route to arylboronic esters [15]. The reaction uses diboron reagents and proceeds with excellent regioselectivity controlled by steric factors.
The direct carbon-hydrogen borylation methodology offers several advantages including the elimination of prefunctionalized substrates and the ability to access boronic esters directly from simple aromatic compounds. However, the methodology is limited by the requirement for expensive iridium catalysts and the need for specialized reaction conditions.
Understanding the mechanistic aspects of boronic acid synthesis is crucial for optimizing reaction conditions and predicting product formation [5] [6]. Computational studies have provided detailed insights into the reaction pathways and energy barriers associated with various synthetic methodologies.
Many boronic acid synthesis reactions proceed through the formation of boron-ate complexes as key intermediates [5] [16]. These complexes undergo subsequent rearrangements or eliminations to yield the final boronic acid products.
The stereochemistry of boronic acid synthesis is particularly important for the preparation of chiral derivatives [17]. Enantiospecific synthesis has been achieved through the use of chiral organometallic reagents and optimized reaction conditions.
| Reaction Type | Stereochemical Outcome | Enantiospecificity |
|---|---|---|
| Matteson homologation | Retention of configuration | >95% |
| Metalate rearrangement | Configurationally stable | >94% |
| Suzuki coupling | Retention at boron | >90% |